N'-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide
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Overview
Description
N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide is a chemical compound with the molecular formula C9H9ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a hydroxymethyl group attached to a benzohydrazide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide typically involves the reaction of 4-(hydroxymethyl)benzoic acid with thionyl chloride to form 4-(chloromethyl)benzoic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-(hydroxymethyl)benzohydrazide. Finally, the compound is acetylated using chloroacetyl chloride to obtain N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide.
Industrial Production Methods
Industrial production methods for N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chloroacetyl group can be reduced to form an acetyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
Oxidation: 4-(Carboxymethyl)benzohydrazide.
Reduction: N’-(2-Acetyl)-4-(hydroxymethyl)benzohydrazide.
Substitution: N’-(2-Substituted acetyl)-4-(hydroxymethyl)benzohydrazide derivatives.
Scientific Research Applications
N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This compound may also interfere with cellular pathways by modifying key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Chloroacetyl)benzohydrazide
- N’-(2-Bromoacetyl)-4-(hydroxymethyl)benzohydrazide
- N’-(2-Iodoacetyl)-4-(hydroxymethyl)benzohydrazide
Uniqueness
N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide is unique due to the presence of both a chloroacetyl group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-(hydroxymethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-9(15)12-13-10(16)8-3-1-7(6-14)2-4-8/h1-4,14H,5-6H2,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVPXGZBSLSCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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